molecular formula C17H11N3O B189429 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 737-54-2

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile

Cat. No.: B189429
CAS No.: 737-54-2
M. Wt: 273.29 g/mol
InChI Key: OJLBPYXICVIGMG-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C17H11N3O and a molecular weight of 273.29 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 4-oxo-2,6-diphenyl-5-pyrimidinecarbonitrile.

    Reduction: Formation of 4-hydroxy-2,6-diphenyl-5-pyrimidinecarboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-phenyl-5-pyrimidinecarbonitrile
  • 4-Hydroxy-3-nitropyridine
  • 4-Hydroxy-2,6-diphenylpyrimidine

Uniqueness

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, nitrile, and diphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

6-oxo-2,4-diphenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLBPYXICVIGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355829
Record name 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737-54-2
Record name 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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